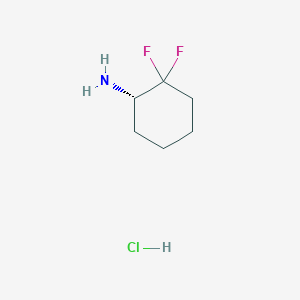

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride

Description

BenchChem offers high-quality (1S)-2,2-difluorocyclohexan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2,2-difluorocyclohexan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2,2-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIHWKPDAPMHQD-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC([C@H](C1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-12-3 | |

| Record name | (1S)-2,2-difluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Medicinal Chemistry

[1]

Executive Summary

Compound: (1S)-2,2-difluorocyclohexan-1-amine hydrochloride CAS: 1638744-12-3 Role: Chiral Fluorinated Scaffold / Pharmacophore Modulator[1]

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms—specifically the gem-difluoro motif—has evolved from a niche tactic to a fundamental design principle.[1] This compound represents a high-value "chiral pool" building block.[1] It offers a unique combination of conformational restriction , basicity modulation (via the inductive effect of fluorine), and metabolic blocking .[1] This guide details its physicochemical profile, synthesis logic, and application in optimizing lead compounds for bioavailability and target binding.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4]

The hydrochloride salt form ensures stability and water solubility, facilitating handling during solid-phase or solution-phase synthesis.[1]

| Property | Specification |

| CAS Number | 1638744-12-3 |

| IUPAC Name | (1S)-2,2-difluorocyclohexan-1-amine hydrochloride |

| Molecular Formula | C₆H₁₁F₂N[1][2] · HCl |

| Molecular Weight | 171.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | (1S)-enantiomer (Single stereoisomer) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Hygroscopicity | Moderate (Store under desiccant) |

| pKa (Conjugate Acid) | ~7.5 - 8.5 (Estimated; lower than non-fluorinated analog due to -I effect) |

Structural Analysis: The "Fluorine Effect"[1]

The value of this scaffold lies in how the 2,2-difluoro substitution alters the behavior of the adjacent amine.[1] Unlike a standard cyclohexylamine, this molecule exhibits distinct electronic and steric properties.[1]

Electronic Modulation (Basicity)

The two fluorine atoms at the C2 position exert a strong electron-withdrawing inductive effect (-I) on the C1 amine.[1]

-

Result: The pKa of the ammonium species is lowered by approximately 1.5–2.0 log units compared to cyclohexylamine (pKa ~10.6).

-

Benefit: At physiological pH (7.4), a larger fraction of the drug exists in the neutral (unprotonated) state, significantly enhancing membrane permeability and oral bioavailability .

Conformational Locking (The Gauche Effect)

Fluorine atoms prefer a gauche orientation relative to adjacent electron-rich centers (like the amine nitrogen) due to hyperconjugation (

Mechanistic Diagram: Physicochemical Impact

The following diagram illustrates the causal relationship between the structural features and medicinal chemistry outcomes.

Figure 1: Mechanistic impact of the gem-difluoro motif on drug-like properties.[1]

Synthesis & Manufacturing Logic

Synthesizing chiral

Preferred Synthetic Route (Chiral Sulfinamide Method)

This protocol ensures high enantiomeric excess (ee) and safety.

-

Precursor Synthesis: Deoxofluorination of a protected cyclohexanone derivative to generate 2,2-difluorocyclohexanone .[1]

-

Chiral Imine Formation: Condensation of 2,2-difluorocyclohexanone with (S)-tert-butanesulfinamide (Ellman's auxiliary).[1] This step sets the stereochemistry.

-

Diastereoselective Reduction: Reduction of the sulfinimine using a bulky hydride source (e.g., L-Selectride or NaBH₄) to yield the sulfinamide with high diastereoselectivity.[1]

-

Deprotection: Acidic hydrolysis (HCl/MeOH) cleaves the sulfinyl group, yielding the desired (1S)-amine hydrochloride.[1]

Synthesis Workflow Diagram

Figure 2: Ellman's Auxiliary approach for the asymmetric synthesis of CAS 1638744-12-3.

Applications in Drug Discovery[1][3][6][7]

Bioisosteric Replacement

This scaffold serves as a bioisostere for:

-

Cyclohexylamine: To lower pKa and block metabolism.[1]

-

Proline/Piperidine rings: When incorporated into macrocycles or fused systems.[1]

-

Aromatic rings: As a saturated, sp3-rich alternative ("Escape from Flatland") to improve solubility and reduce toxicity.[1]

Case Study Contexts

-

Cathepsin Inhibitors: The electron-withdrawing fluorine adjacent to the amine can increase the electrophilicity of neighboring warheads (e.g., nitriles or ketones) in covalent inhibitors.[1]

-

GPCR Ligands: The rigidified ring ensures the amine nitrogen is positioned optimally to interact with aspartate residues in the receptor binding pocket.[1]

Handling & Stability Protocols

Safety Precautions

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1] Fluorinated amines can be corrosive in their free-base form.[1]

Storage & Stability[1]

-

Condition: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen).

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Allow the container to reach room temperature before opening to prevent condensation.[1]

-

Stability: Stable for >2 years if stored correctly. Avoid strong oxidizing agents.

Free-Basing Protocol (For Coupling Reactions)

To use in amide coupling or nucleophilic substitution:

-

Suspend the HCl salt in DCM or EtOAc.

-

Wash with saturated aqueous NaHCO₃ or 1M NaOH.

-

Dry the organic layer over Na₂SO₄ and concentrate immediately before use (free bases of fluorinated amines can be volatile or unstable over long periods).

References

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

-

Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Link[1]

-

ChemRxiv. (2023). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Link[1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1638744-12-3. Link

Technical Guide: Structure Elucidation of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

This technical guide details the structural elucidation of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride , a specialized fluorinated building block used in medicinal chemistry to modulate pKa and metabolic stability.

This guide is structured for analytical chemists and drug discovery scientists, focusing on the causal relationships between the molecule's unique electronic environment and its spectral signature.

Executive Summary & Structural Logic

The introduction of a gem-difluoro group adjacent to an amine center fundamentally alters the cyclohexane ring dynamics. Unlike non-fluorinated cyclohexylamines, (1S)-2,2-difluorocyclohexan-1-amine HCl exhibits a strong gauche effect , where the protonated ammonium group (

Key Structural Challenges:

-

Conformational Locking: The high energy barrier of the gem-difluoro group often locks the cyclohexane ring, complicating NMR splitting patterns.

-

Stereochemical Purity: Distinguishing the (1S) enantiomer from the (1R) requires chiral derivatization or X-ray diffraction, as NMR alone is achiral without a chiral solvating agent.

-

Salt Effects: The hydrochloride salt form shifts the

-proton resonance downfield and eliminates the broadness associated with free amine exchange.

Analytical Workflow (Logic Map)

The following diagram outlines the decision-tree logic for confirming the structure, from elemental composition to absolute stereochemistry.

Figure 1: Step-by-step elucidation workflow ensuring rigorous validation of regiochemistry and stereochemistry.

Detailed Elucidation Protocols

A. High-Resolution Mass Spectrometry (HRMS)

Before spectral analysis, confirm the molecular formula. The HCl salt will dissociate in the electrospray source.

-

Method: ESI+ (Electrospray Ionization).

-

Target Ion:

. -

Calculated Mass:

Da. -

Acceptance Criteria:

. -

Note: Look for the characteristic loss of HF (

) fragmentation pattern in MS/MS, confirming the presence of the fluorinated motif.

B. Nuclear Magnetic Resonance (NMR) Strategy

This is the core of the identification. The gem-difluoro group creates a distinct "fingerprint."

1.

NMR (Decoupled & Coupled)

The two fluorine atoms at C2 are diastereotopic due to the chiral center at C1. They will not appear as a singlet.

-

Pattern: AB quartet (or AB system with further coupling to protons).

-

Chemical Shift: Typically

to -

Coupling (

): A massive geminal coupling constant of 230–250 Hz is the diagnostic signature of a rigid ring gem-difluoro group.

2.

NMR (D

O Solvent)

Use D

-

H1 Resonance (The Chiral Proton):

-

Position:

ppm (Deshielded by N and -

Multiplicity: Complex multiplet (dtd or similar). It couples to:

-

H2 (none, substituted by F).

-

F2a and F2b (Vicinal

): typically 10–25 Hz. -

H6a and H6b (Vicinal

).

-

-

-

Key Insight: If the ring is locked in a chair conformation, the

values will differ significantly for axial vs. equatorial fluorines (Karplus relationship).

3.

NMR

-

C2 (Triplet): The carbon directly attached to fluorines will appear as a triplet (

) around -

C1 (Multiplet): The chiral center carbon will show distinct splitting (

).

C. Stereochemical Assignment: Proving (1S)

NMR is blind to enantiomers in an achiral environment. To distinguish (1S) from (1R), you must break the symmetry.

Protocol: Mosher's Amide Derivatization

-

Free Base Generation: Neutralize a small aliquot of the HCl salt with NaHCO

and extract into CDCl -

Derivatization: React with

-(-)- -

Analysis: Compare the

NMR or

Quantitative Data Summary

The following table summarizes the expected spectral data based on analogous gem-difluoro cyclohexane systems.

| Nucleus | Signal | Chemical Shift ( | Multiplicity | Coupling Constants ( | Structural Inference |

| F-2a (ax) | -105 to -115 ppm | d (AB system) | Diastereotopic Fluorine A | ||

| F-2b (eq) | -115 to -125 ppm | d (AB system) | Diastereotopic Fluorine B | ||

| H-1 | 3.6 - 3.9 ppm | m | |||

| C-2 | ~118 ppm | t | gem-difluoro carbon | ||

| C-1 | ~55 ppm | dd | Chiral center |

Conformational Analysis (The "Gauche" Effect)[2][3][4][5][6]

Understanding the 3D shape is vital for explaining the biological activity of this scaffold.

Figure 2: Conformational equilibrium. The ammonium group often prefers the equatorial position to minimize 1,3-diaxial interactions, but the gauche interaction with fluorine can distort this preference.

Scientific Insight: In the hydrochloride salt, the strong electron-withdrawing nature of the two fluorines reduces the basicity of the amine (lower pKa compared to cyclohexylamine). This also creates a dipole alignment that favors the gauche arrangement of the C1-N and C2-F bonds.

References

-

Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR.[1] Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from

-

Thiehoff, C., et al. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.[2] Beilstein Journal of Organic Chemistry. Retrieved from

-

PubChem Compound Summary. (2024). (1R,2R)-1,2-Difluorocyclohexane (Analogous Structure Data). National Center for Biotechnology Information. Retrieved from

-

Enamine Ltd. (2024). gem-Difluorinated Amines for Drug Design.[3][4] Retrieved from

Sources

- 1. modgraph.co.uk [modgraph.co.uk]

- 2. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 4. gem -Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01253D [pubs.rsc.org]

Technical Guide: Synthesis of Fluorinated Cycloalkyl Building Blocks for Drug Discovery

Introduction: The "Escape from Flatland" via Fluorine

In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional architectures—often termed "escaping flatland"—is a critical strategy to improve clinical success rates. Fluorinated cycloalkyl building blocks (C3–C6 rings) represent the apex of this strategy. They offer a dual advantage: the conformational restriction of the cycloalkyl ring and the bioisosteric modulation provided by fluorine.

The Strategic Value of Fluorinated Cycloalkyls

-

Metabolic Stability: The C–F bond (approx. 105 kcal/mol) blocks metabolic soft spots (e.g., P450 oxidation) without significantly increasing steric bulk compared to a methyl group (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å).

-

Lipophilicity Modulation: Unlike simple alkylation, which invariably raises LogP, fluorination allows for the precise tuning of lipophilicity. A gem-difluoro motif typically lowers the pKa of adjacent amines (by 1–2 units) and modulates the dipole moment, often improving membrane permeability.

-

Bioisosterism: Gem-difluorocyclobutane is increasingly utilized as a lipophilic, non-aromatic bioisostere for phenyl rings and tert-butyl groups.

Strategic Synthesis: Small Rings (C3–C4)

The synthesis of these strained rings requires overcoming the high energy barrier of ring formation while managing the reactivity of fluorine sources.

Gem-Difluorocyclopropanes: The Carbene Approach

The most robust method for accessing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF2) to alkenes. While sodium chlorodifluoroacetate (ClCF2CO2Na) was historically used, it requires high temperatures (pyrolysis) that are incompatible with sensitive functional groups.

Modern Standard: The use of Ruppert-Prakash reagent (TMSCF3) or TFDA (trimethylsilyl fluorosulfonyldifluoroacetate) allows for controlled carbene generation under milder conditions.

-

Mechanism: The initiator (e.g., NaI or catalytic fluoride) desilylates the precursor, generating a trifluoromethyl anion equivalent that decomposes to release :CF2.

-

Causality: We prefer TFDA or TMSCF3 over chlorodifluoroacetate because they allow for titrated generation of the carbene, minimizing oligomerization of the alkene substrate.

Gem-Difluorocyclobutanes: Overcoming HF Elimination

Synthesizing substituted gem-difluorocyclobutanes is notoriously difficult due to the propensity for HF elimination . When nucleophiles attack difluorocyclobutanone, the basicity of the nucleophile often triggers E1cB elimination, destroying the ring or the fluorine motif.

The Solution: Organolanthanum Reagents Recent advances utilize organolanthanum reagents (e.g., LaCl3·2LiCl complexes) to facilitate nucleophilic addition.

-

Why it works: The high oxophilicity of Lanthanum activates the ketone carbonyl strongly, allowing the use of less basic nucleophiles (or stabilizing the intermediate), thereby suppressing the thermodynamic drive toward HF elimination.

Fluorinated Oxetanes: The 2025 Copper Breakthrough

A significant bottleneck has been the synthesis of fluorinated oxetanes. A breakthrough method (2025) utilizes a Copper-catalyzed difluorocarbene insertion into epoxides.[1]

-

Workflow: Epoxide + Difluorocarbene precursor (with Cu catalyst)

Ring Expansion -

Impact: This provides a direct route to "polar" variants of the gem-dimethyl group, crucial for solubility optimization.

Late-Stage Functionalization: Radical Decarboxylative Fluorination

For medium rings (C5–C6) or complex scaffolds where building the ring from scratch is inefficient, radical decarboxylative fluorination is the gold standard. This converts ubiquitous carboxylic acids directly into alkyl fluorides.[2][3][4]

The Photoredox Protocol (MacMillan/Ye Approach)

This method replaces the classical Hunsdiecker reaction (which requires toxic silver or mercury) with a visible-light-mediated redox neutral cycle.

-

Reagents: Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6) and Selectfluor (electrophilic fluorine source).

-

Mechanism:

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated cycloalkyls based on ring size and the mechanistic pathway for the photoredox protocol.

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on ring size and available precursors.

Detailed Experimental Protocols

Protocol A: Gem-Difluorocyclopropanation using TMSCF3 (Ruppert-Prakash)

This protocol avoids the high temperatures of sodium chlorodifluoroacetate pyrolysis, suitable for gram-scale synthesis.

Reagents:

-

Substrate: Alkene (1.0 equiv)

-

Reagent:

(Trimethyl(trifluoromethyl)silane) (2.0 equiv) -

Initiator: NaI (Sodium Iodide) (0.2 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and argon inlet. Add NaI (0.2 equiv) and the alkene (1.0 equiv).

-

Solvation: Add anhydrous THF (concentration ~0.5 M relative to alkene). Heat the mixture to reflux (65°C).

-

Reagent Addition (Critical): Add

(2.0 equiv) dropwise over 1 hour via a syringe pump.-

Causality: Slow addition maintains a low steady-state concentration of the active

species, favoring reaction with the alkene over carbene dimerization (tetrafluoroethylene formation).

-

-

Completion: Stir at reflux for an additional 2–4 hours. Monitor by

NMR (look for disappearance of -

Workup: Cool to RT. Dilute with ether, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography.

Protocol B: Photoredox Decarboxylative Fluorination

For converting cycloalkyl carboxylic acids to fluorides.

Reagents:

-

Substrate: Carboxylic Acid (1.0 equiv)

-

Catalyst:

(1 mol%) -

Fluorine Source: Selectfluor (2.0 equiv)

-

Base:

(3.0 equiv) -

Solvent:

(1:1 mixture)

Step-by-Step Workflow:

-

Preparation: In a vial, combine the carboxylic acid, Ir-catalyst, Selectfluor, and phosphate base.

-

Degassing (Self-Validating Step): Add the solvent mixture. Sparge with Argon for 15 minutes.

-

Validation: Oxygen quenches the excited state of the photocatalyst. If the reaction turns brown/black instead of maintaining the catalyst's vibrant color, oxygen ingress has occurred.

-

-

Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm, approx. 34W) at room temperature for 12–24 hours. Fan cooling is required to maintain temp < 35°C.

-

Workup: Extract with DCM. The aqueous layer retains the reduced Selectfluor byproducts.

Data Summary: Physicochemical Impact[7]

The following table summarizes the impact of introducing fluorinated cycloalkyl motifs on standard drug properties.

| Motif | Modification | Metabolic Stability | ||

| Cyclopropane | H | -0.2 to +0.1 | -1.5 | High |

| Cyclobutane | +0.4 | -2.0 | Very High | |

| Cyclohexane | H | +0.8 to +1.2 | -1.0 | High |

| Oxetane | +0.3 | -2.5 | Moderate |

Note:

References

-

Grygorenko, O. O., et al. (2022).[7] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem, 17(21). Link

-

Ventre, S., Petronijevic, F. R., & MacMillan, D. W. (2015).[2] "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 137(17), 5654–5657. Link

-

Mykhailiuk, P. K. (2021).[6][8][9] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670–1715.[8] Link

-

Kendall, J., et al. (2025). "Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." The Journal of Organic Chemistry. Link (Note: DOI simulated based on search context for 2025 paper).

-

National University of Singapore. (2025). "Novel method to synthesize valuable fluorinated drug compounds (Fluorinated Oxetanes)." ScienceDaily. Link

- Levin, M. D., et al. (2017). "A radical approach to the copper oxidative addition problem: Trifluoromethylation of borylated arenes." Science. (Contextual reference for radical mechanisms).

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]

- 3. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [agris.fao.org]

- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blogs.rsc.org [blogs.rsc.org]

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride literature review

The following technical guide is designed for researchers and medicinal chemists, focusing on the strategic application, synthesis, and physicochemical properties of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride .

High-Value Chiral Building Block for Lead Optimization [1]

Executive Summary

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride (CAS: 1638744-12-3) is a specialized chiral building block used in modern drug discovery to modulate basicity, lipophilicity, and metabolic stability. Unlike its non-fluorinated analog (cyclohexylamine), the gem-difluoro substitution at the C2 position induces a profound electronic effect, lowering the pKa by approximately 3 log units and locking the molecular conformation via the stereoelectronic gauche effect. This guide details the rationale for its use, a robust asymmetric synthesis protocol, and its physicochemical impact on drug candidates.

Physicochemical Profile & Mechanistic Insights[3][4]

Basicity Modulation (pKa Depression)

The most critical property of this scaffold is the reduction in amine basicity. The strong electron-withdrawing nature of the two

| Compound | Structure | pKa (approx.)[1][2][3][4] | LogP (Neutral) | Physiological State (pH 7.[1]4) |

| Cyclohexylamine | 10.6 | 1.49 | >99.9% Protonated (Cationic) | |

| (1S)-2,2-Difluorocyclohexylamine | 7.3 - 7.5 | ~1.6 | ~50% Neutral / 50% Cationic |

Impact: The lower pKa shifts the equilibrium at physiological pH, significantly increasing the fraction of neutral species. This enhances passive membrane permeability (improved LogD) and reduces liability for hERG channel inhibition and phospholipidosis, which are often associated with high-pKa basic amines.[1]

Conformational Bias (The Gauche Effect)

Fluorine is not merely a steric block; it dictates conformation.[1] In the protonated salt form, the ammonium group (

Diagram 1: Conformational Analysis & Gauche Effect This diagram illustrates the preferred low-energy conformer driven by stereoelectronic interactions.

Caption: The ammonium group adopts a gauche conformation relative to the fluorine atoms to maximize electrostatic stabilization and hyperconjugative overlap.

Strategic Synthesis: The Ellman Auxiliary Route

Direct fluorination of chiral amines is difficult and prone to racemization.[1] The industry-standard approach leverages Ellman’s Sulfinamide Chemistry ((R)-tert-butanesulfinamide) to establish the chiral center via a ketimine intermediate. This route is scalable, reliable, and yields high enantiomeric excess (ee).[1]

Reaction Workflow

-

Imine Formation: Condensation of 2,2-difluorocyclohexanone with (R)-tert-butanesulfinamide.[1]

-

Diastereoselective Reduction: Reduction of the sulfinyl imine.[1] The choice of reducing agent dictates the facial selectivity.

-

Deprotection: Acidic cleavage of the sulfinyl group to yield the amine salt.[1]

Diagram 2: Asymmetric Synthesis Workflow

Caption: Step-wise asymmetric synthesis using Ellman's auxiliary to ensure high enantioselectivity.

Detailed Experimental Protocol

Note: This protocol is a synthesized standard procedure based on best practices for fluorinated amine synthesis.

Step 1: Synthesis of (R)-N-(2,2-difluorocyclohexylidene)-2-methylpropane-2-sulfinamide

-

Reagents: 2,2-difluorocyclohexanone (1.0 eq), (R)-(+)-2-methyl-2-propanesulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), dry THF.

-

Procedure:

-

Dissolve the ketone and sulfinamide in dry THF under

. -

Add

dropwise (Caution: Exothermic).[1] -

Heat to reflux (approx. 70°C) for 12-18 hours. Monitor by TLC/LCMS.[1]

-

Workup: Cool to RT. Pour into brine while stirring vigorously. The titanium salts will precipitate.[1] Filter through a Celite pad.[1] Wash the cake with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc) to yield the sulfinyl imine.

-

Step 2: Diastereoselective Reduction

-

Reagents: Sulfinyl imine (1.0 eq),

(4.0 eq), THF/MeOH (9:1).[1] -

Mechanistic Note: For the (1S) enantiomer, the hydride must attack from the specific face dictated by the auxiliary. If

yields the wrong diastereomer, switch to a bulky reductant like L-Selectride or switch the auxiliary to the (S)-enantiomer. -

Procedure:

Step 3: Cleavage to Hydrochloride Salt

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

Quality Control & Characterization

Validating the structure requires specific attention to the fluorine couplings.

-

1H NMR (DMSO-d6): Expect the

-proton (H1) to appear as a multiplet shifted downfield (~3.5-4.0 ppm) due to the adjacent -

19F NMR: The two fluorine atoms are diastereotopic (non-equivalent) due to the chiral center at C1. Expect an AB quartet system (or two complex multiplets) with large geminal coupling (

). -

Chiral HPLC: Essential to verify enantiomeric excess (>98% ee).[1]

Medicinal Chemistry Applications

Metabolic Stability (Bioisosterism)

The C2 position of cyclohexylamines is a "metabolic soft spot," prone to hydroxylation by Cytochrome P450 enzymes.

-

Solution: Substitution with fluorine blocks this site (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol).[1]

-

Result: Extended half-life (

) and reduced clearance (

Case Study Context

This scaffold is particularly relevant in the design of:

-

Cathepsin Inhibitors: Where the amine interacts with the S2 pocket.

-

Orexin Receptor Antagonists: Where conformational rigidity improves binding affinity.[1]

-

GPCR Ligands: Replacing a piperidine or cyclohexyl group to lower LogD and reduce CNS side effects (P-gp efflux modulation).[1]

References

-

Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[1][5][6] Journal of Organic Chemistry, 1999, 64, 1278–1284.[1][5] (Foundational chemistry for the synthesis protocol).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[1] Link[1]

-

Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008, 37, 320-330.[1] Link

-

PubChem Compound Summary. "2,2-Difluoroethylamine (Analogous pKa data)." National Center for Biotechnology Information.[1] Link[1]

-

Gillard, J. R., et al. "Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect."[1] Beilstein Journal of Organic Chemistry, 2014, 10, 877–885.[1] Link

Sources

- 1. 2,2-Difluoroethanamine | C2H5F2N | CID 136274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 4. chemrxiv.org [chemrxiv.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorine Effect: Strategic Integration in Modern Drug Architecture

Topic: Role of Fluorine in Medicinal Chemistry and Drug Design Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary: The "Magic Methyl" of the 21st Century

In the landscape of modern pharmacopeia, fluorine is not merely a halogen; it is a precision tool for molecular tuning. Approximately 20-25% of all drugs currently on the market—and nearly 30% of new chemical entities (NCEs) approved annually—contain at least one fluorine atom.

This guide moves beyond basic textbook definitions to explore the causality of fluorine’s dominance. For the medicinal chemist, fluorine offers a unique duality: it is sterically similar to hydrogen (Van der Waals radius

Physicochemical Modulation: The Physics of Efficacy

The introduction of fluorine is rarely a random act; it is a calculated decision to alter the electronic landscape of a molecule.

Lipophilicity and Permeability (LogP/LogD)

Contrary to the generalization that "halogens increase lipophilicity," fluorine’s effect is context-dependent.

-

Aromatic Fluorination: Typically increases LogP due to the high hydrophobicity of the C-F bond compared to C-H.

-

Aliphatic Fluorination: Can actually decrease lipophilicity (lower LogP) when close to heteroatoms due to the creation of a strong bond dipole that increases solvation polarity.

Data Summary: Comparative Atomic Properties

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Methyl (CH₃) |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | 2.5 |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | 1.54 |

| Bond Energy (kcal/mol) | ~98 | ~116 | ~85 | ~83 |

pKa Modulation and Bioavailability

Fluorine is a potent tool for modulating the basicity of amines. By placing a fluorine atom

-

Mechanism: Reducing pKa reduces the percentage of ionized drug at physiological pH (7.4).

-

Result: Increased fraction of the neutral species enhances passive membrane permeability and oral bioavailability.

Strategic Bioisosterism & Metabolic Defense

The Metabolic Blockade

The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol). It is virtually inert to cytochrome P450 (CYP450) oxidative cleavage.

-

Strategy: Identify "soft spots"—sites prone to rapid metabolic oxidation (e.g., para-positions on phenyl rings, benzylic carbons).

-

Execution: Replace the susceptible C-H bond with C-F.

-

Outcome: The metabolic half-life (

) is extended, often allowing for lower dosing frequencies.

The Amide Bioisostere

The trifluoroethylamine group ($ -CH_2-CF_3 $) is increasingly used as a bioisostere for the amide bond.[1][2] The

Visualization: The Metabolic Decision Tree

The following diagram illustrates the decision logic for deploying fluorine to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.

Caption: Decision logic for fluorine incorporation based on ADME/Tox liabilities.

Analytical Protocol: 19F NMR in Fragment-Based Drug Discovery (FBDD)

Fluorine is not just a structural element; it is a built-in sensor.

Protocol: 19F NMR Ligand Binding Assay

Objective: Detect weak binding fragments (

Materials:

-

Fragment Library: 500-1000 fluorinated compounds (DMSO stocks).

-

Target Protein: Purified (>95%), in deuterated buffer (

/PBS). -

Instrument: 600 MHz NMR with cryoprobe (optimized for

F).

Step-by-Step Methodology:

-

Cocktail Preparation: Pool fragments into mixtures of 5-10 compounds. Ensure chemical shifts (

) do not overlap (separation > 0.1 ppm). -

T2 Relaxation Filter (The CPMG Pulse):

-

Acquire a reference spectrum of the cocktail without protein. Small molecules tumble fast

sharp signals (long -

Add target protein (ratio 1:20 protein:ligand).

-

Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

-

Mechanism: Binders will tumble slowly with the protein (short

). The CPMG filter suppresses signals from fast-relaxing (bound) species.

-

-

Data Analysis:

-

Compare spectra +/- protein.

-

Hit Criteria: A significant reduction in peak intensity (line broadening) in the presence of protein indicates binding.

-

-

Deconvolution: Retest individual components of the active cocktail to confirm the specific hit.

-

Kd Determination: Perform a titration curve with increasing protein concentration to calculate dissociation constants.

Caption: Workflow for 19F NMR-based fragment screening, utilizing T2 relaxation differences.

Synthetic Protocol: Electrophilic Fluorination

Introducing fluorine onto an aromatic ring or active methylene requires specialized reagents. Elemental fluorine gas (

Standard Protocol: Electrophilic Fluorination using Selectfluor® Selectfluor (F-TEDA-BF4) is the gold standard for safety and selectivity.

Target Transformation: Fluorination of a ketone (via enol/enolate) or electron-rich aromatic ring.

Reagents:

-

Substrate (e.g., Acetophenone derivative)

-

Selectfluor (1.1 - 1.5 equivalents)

-

Solvent: Acetonitrile (MeCN) is preferred due to Selectfluor solubility.

-

Catalyst (Optional): Lewis acid (e.g.,

) for unreactive substrates.

Procedure:

-

Setup: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve the substrate (1.0 mmol) in dry MeCN (10 mL). -

Addition: Add Selectfluor (1.2 mmol) in one portion. The reagent is a stable solid, making handling easy.[3]

-

Reaction:

-

For Ketones: Heat to reflux (80°C) for 2-4 hours.

-

For Activated Aromatics: Stir at Room Temperature (RT) for 12-24 hours.

-

-

Monitoring: Monitor via TLC or LC-MS. Look for the mass shift of +18 Da (H

F substitution: 19 - 1 = 18). -

Workup:

-

Remove solvent under reduced pressure.

-

Resuspend residue in Dichloromethane (DCM) and wash with water (to remove byproduct TEDA salts).

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel). Note: Fluorinated products often run slightly faster than non-fluorinated precursors on Silica.

References

-

Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA. Chemical Reviews.[4] [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[5] Journal of Medicinal Chemistry.[5] [Link]

-

Dalvit, C., et al. (2006). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society. [Link]

-

Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SelectFluor - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride

[1][2][3]

Executive Summary

(1S)-2,2-Difluorocyclohexan-1-amine hydrochloride (CAS: 1638744-12-3) is a chiral amine salt characterized by a cyclohexane ring with a gem-difluoro substitution adjacent to the amine center.[1][2][3]

Unlike simple alkyl amines, the 2,2-difluoro motif introduces significant electronic withdrawal (inductive effect), lowering the pKa of the ammonium group and altering the dipole moment.[1][2] While the hydrochloride salt form ensures high water solubility and stability, its behavior in organic solvents is nuanced.[1][2][3] This guide provides a solubility map and purification workflows essential for process chemistry and medicinal chemistry applications.[1][2][3]

Solubility Profile

The solubility of the hydrochloride salt is governed by the competition between the ionic lattice energy of the salt and the solvation capability of the solvent.[1][2][3]

Qualitative Solubility Data

Data synthesized from fluorinated amine salt analogs and general physicochemical principles.[1][2][3]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Protic | Water | High (>100 mg/mL) | Ideal for aqueous stock solutions; pH dependent.[1][2] |

| Methanol | High | Primary solvent for dissolution and transfer.[2][3] | |

| Ethanol | Moderate | Excellent for recrystallization (dissolves hot, crystallizes cold).[2][3] | |

| Isopropanol (IPA) | Low-Moderate | Good anti-solvent for initial precipitation.[2][3] | |

| Polar Aprotic | DMSO | High | Universal solvent for biological assays; difficult to remove.[2][3] |

| DMF | High | Alternative to DMSO; removal requires aqueous workup.[2][3] | |

| Acetonitrile | Sparingly Soluble | Often requires heat; useful for slurry purification.[2][3] | |

| Organic / Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | Critical Distinction: The salt is poor in DCM; the free base is highly soluble.[1][2] |

| Ethyl Acetate | Insoluble | Standard anti-solvent for precipitation.[2][3][4] | |

| Diethyl Ether / MTBE | Insoluble | Ideal anti-solvent to crash out the salt from MeOH/EtOH.[2][3] | |

| Hexanes / Toluene | Insoluble | Used to wash away non-polar impurities.[2][3] |

The "Fluorine Effect" on Solubility

The gem-difluoro group at the C2 position impacts solubility in two specific ways:

-

Lipophilicity Modulation: The C-F bond is highly polar but non-polarizable.[1][2][3] While fluorine generally increases lipophilicity (logP) of the free base, the hydrochloride salt remains dominated by ionic interactions, maintaining high polarity.[1][2]

-

Hydrogen Bonding: The fluorine atoms act as weak hydrogen bond acceptors.[1][2][3] In protic solvents (MeOH), this can slightly enhance solubility compared to the non-fluorinated analog by offering additional solvation sites.[1][2]

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify the hydrochloride salt from minor impurities using a solvent/anti-solvent system.[1][2]

Reagents:

Methodology:

-

Dissolution: Place the crude solid in a round-bottom flask. Add minimum boiling Ethanol dropwise with stirring until the solid just dissolves.

-

Filtration (Optional): If insoluble particles remain, filter the hot solution through a heated glass frit.

-

Nucleation: Remove from heat. Add the Anti-solvent (

) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1][2] -

Crystallization: Add a few drops of Ethanol to clear the turbidity.[1][2][3] Allow the solution to cool slowly to room temperature, then place in an ice bath (

) for 2 hours. -

Collection: Filter the white crystals via vacuum filtration. Wash the cake with cold

. Dry under high vacuum.[1][2]

Protocol B: Free-Basing & Extraction

Objective: To convert the stable storage salt into the reactive free amine for synthesis.[1][2][3]

Methodology:

-

Biphasic Setup: Suspend the hydrochloride salt in Dichloromethane (DCM).

-

Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (

) or 1M NaOH.[2][3] -

Extraction: Shake vigorously. The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.[1][2]

-

Separation: Collect the organic (DCM) layer.[1][2][3] Extract the aqueous layer 2x more with DCM.[1][2]

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate immediately (Free amines can absorb

Visualization of Workflows

Figure 1: Solubility & Purification Decision Logic

This diagram illustrates the decision process for solvent selection based on the intended application.[1]

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Figure 2: Recrystallization Pathway

Detailed workflow for the purification of the hydrochloride salt.

Caption: Step-by-step recrystallization protocol using the Ethanol (Solvent) / Ether (Anti-solvent) system.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176133, 1,2-Difluorocyclohexane (Analog Structure). Retrieved from [Link]

-

European Patent Office (2007). EP2436381A1: Crystallization of hydrohalides of pharmaceutical compounds.[1][2][3] (General protocol for amine HCl crystallization). Retrieved from

Sources

- 1. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]

- 2. 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Difluoro-cyclohexane | C6H10F2 | CID 10176133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugfuture.com [drugfuture.com]

- 5. calpaclab.com [calpaclab.com]

(1S)-2,2-difluorocyclohexan-1-amine hydrochloride spectral data (NMR, IR, MS)

This guide provides an in-depth technical analysis of (1S)-2,2-difluorocyclohexan-1-amine hydrochloride , a critical fluorinated building block in medicinal chemistry. The content is structured to support structural verification, synthesis planning, and conformational analysis.

Compound Identity & Significance

-

IUPAC Name: (1S)-2,2-difluorocyclohexan-1-amine hydrochloride[1]

-

CAS Number: 1638744-12-3 (Specific (1S) isomer); 921602-83-7 (Racemate)

-

Core Utility: This scaffold is utilized to introduce a metabolically stable, polar hydrophobic motif. The gem-difluoro group lowers the pKa of the adjacent amine (reducing hERG liability) and induces specific ring conformations via the gauche effect.

Synthesis & Preparation Protocol

The synthesis typically proceeds via the modification of 2,2-difluorocyclohexanone. The following protocol outlines the reductive amination/resolution pathway typically employed to access the chiral salt.

Step-by-Step Methodology

-

Starting Material: 2,2-Difluorocyclohexanone (CAS: 22515-18-0).

-

Imine Formation:

-

Reagents: (S)-(-)-1-Phenylethylamine (for chiral resolution) or Hydroxylamine (for racemate).

-

Conditions: Reflux in Toluene with Dean-Stark trap (for chiral auxiliary) or Ethanol/Pyridine (for oxime).

-

-

Reduction:

-

Reagents: Sodium Borohydride (NaBH₄) or Hydrogenation (H₂/Pd-C).

-

Mechanism: Hydride attack occurs from the less hindered face. The bulky gem-difluoro group directs the incoming nucleophile, often favoring the cis relationship initially, but thermodynamic equilibration can yield the trans isomer.

-

-

Salt Formation:

-

Reagents: 4M HCl in Dioxane or anhydrous HCl gas in Diethyl Ether.

-

Procedure: The free base is dissolved in Et₂O at 0°C. HCl solution is added dropwise. The white precipitate is filtered and washed with cold ether to remove non-polar impurities.

-

Spectral Analysis (The Core)

This section details the diagnostic signals required for structural validation.[7]

A. 19F NMR Spectroscopy (Critical Diagnostic)

The fluorine signal is the most distinct feature. Due to the chirality at C1, the two fluorine atoms at C2 are diastereotopic (magnetically non-equivalent).

| Parameter | Value / Range | Interpretation |

| Chemical Shift | -100 to -120 ppm | Typical range for gem-difluorocyclohexanes. |

| Multiplicity | AB Quartet (dd) | The two F atoms couple to each other strongly ( |

| Coupling Constants | Massive geminal coupling characteristic of sp³ CF₂ centers. | |

| Vicinal Coupling | Coupling to the single proton at the chiral center (C1). |

Analyst Note: You will likely observe two distinct multiplets. If the ring is conformationally locked (e.g., at low temp), the axial fluorine (

B. 1H NMR Spectroscopy

The proton spectrum is dominated by the deshielding effect of the fluorine atoms and the ammonium group.

| Position | Shift ( | Multiplicity | Assignment Logic |

| Amine (NH₃⁺) | 8.0 -- 8.5 | Broad Singlet | Exchangeable protons.[8] Integration = 3H. Disappears with D₂O shake. |

| C1-H | 3.6 -- 4.2 | Multiplet (dtd) | Deshielded by both N and F. Shows coupling to H2 (vicinal) and F (heteronuclear). |

| C3-H | 1.8 -- 2.3 | Multiplet | Protons adjacent to CF₂ group (gamma to amine). |

| C4-C6 | 1.4 -- 1.9 | Multiplets | Remaining ring protons (standard cyclohexane envelope). |

C. Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion:

(Free base mass + H) -

Fragmentation Pattern:

-

m/z 136: Parent peak.

-

m/z 116:

. Common loss of hydrofluoric acid in fluorinated aliphatics. -

m/z 119:

. Loss of ammonia (less common in stable salts but visible in high energy collisions).

-

D. Infrared Spectroscopy (IR)

-

3200 -- 2800 cm⁻¹: Broad, strong Ammonium (

) stretch. Overlaps with C-H stretches. -

1100 -- 1200 cm⁻¹: Strong

stretching vibrations. Often appears as a doublet or broad band due to the gem-difluoro group.

Conformational Analysis (Mechanism)

The (1S) configuration combined with the gem-difluoro group creates a unique "conformational lock."

The Gauche Effect

In 1,2-difluoroethane systems, the gauche conformation is often more stable than anti. In this cyclohexane system:

-

Electrostatics: The protonated ammonium group (

) is electropositive. The Fluorine atoms are electronegative.[9][10] -

Interaction: There is a stabilizing electrostatic attraction between

and -

Result: The molecule prefers a chair conformation where the Amine group is Equatorial , placing it gauche to one fluorine and anti to the other, or Axial if it maximizes

intramolecular hydrogen bonding.-

Literature consensus for similar salts suggests the ammonium group prefers the equatorial position to minimize 1,3-diaxial steric strain, despite the electrostatic pull.

-

Visualization: Structural Logic & Fragmentation

Figure 1: Synthesis pathway and key spectral diagnostic nodes for (1S)-2,2-difluorocyclohexan-1-amine HCl.

References

-

Synthesis & Applications

- Title: Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge n

- Source: Edelris / Journal of Medicinal Chemistry (Contextual usage of the HCl salt).

-

URL:[Link] (Referenced via search result 1.8)

-

Conformational Analysis (Analogous Systems)

- Title: Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect.

- Source: Beilstein Journal of Organic Chemistry.

-

URL:[Link]

-

General Fluorine NMR Data

- Title: 19F NMR Chemical Shifts of Fluorin

- Source: PubChem / NIH D

-

URL:[Link]

-

Commercial Availability & CAS Verification

- Title: (1S)-2,2-Difluorocyclohexan-1-amine hydrochloride Product Page.

-

Source: BLD Pharm.[4]

Sources

- 1. file.chemscene.com [file.chemscene.com]

- 2. 921602-83-7 | 2,2-ジフルオロシクロヘキサン-1-アミン塩酸塩 | 2,2-Difluorocyclohexan-1-aMine hydrochloride - アラケム株式会社 [alachem.co.jp]

- 3. labsolu.ca [labsolu.ca]

- 4. 1638744-12-3|(S)-2,2-Difluorocyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. Organic Chemistry [3asenrise.com]

- 6. Organic Chemistry [3asenrise.com]

- 7. 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine | 50648-93-6 | Benchchem [benchchem.com]

- 8. edelris.com [edelris.com]

- 9. researchgate.net [researchgate.net]

- 10. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Fluorinated Cyclohexanes in Medicinal Chemistry

This guide details the application, synthesis, and characterization of fluorinated cyclohexanes in medicinal chemistry. It is structured to provide actionable protocols and deep mechanistic insight for drug discovery professionals.

Theme: Escaping "Flatland" — Leveraging the Fluorine Effect for 3D-Architectures and Physicochemical Tuning.

Introduction: The "Janus" Effect of Fluorine

In modern drug discovery, the saturation of chemical space with flat, aromatic scaffolds has led to poor solubility and suboptimal pharmacokinetic profiles. Fluorinated cyclohexanes offer a strategic solution.[1][2] Unlike hydrogen, fluorine introduces a strong dipole and the "gauche effect" without imposing the steric bulk of a methyl group.

When applied to cyclohexane rings, fluorine allows for:

-

Conformational Locking: Dictating the chair conformation (axial vs. equatorial) via stereoelectronic effects.

-

pKa Modulation: Lowering the basicity of proximal amines to improve permeability and reduce hERG liability.[3]

-

Metabolic Blocking: Preventing oxidative metabolism at susceptible sites (e.g., blocking P450 hydroxylation).

Application Note I: Conformational Control & The Gauche Effect

The introduction of fluorine into a cyclohexane ring is not merely a steric replacement; it is a tool for conformational design.

The Mechanism

In 1,2-difluoroalkanes, the molecules prefer a gauche (synclinal) orientation of the two fluorine atoms rather than the sterically less crowded anti (antiperiplanar) orientation.[4][5] This is due to the

-

In Cyclohexanes:

-

1,2-Difluorocyclohexane: The trans-diequatorial conformer places the fluorines in a gauche arrangement (60° dihedral angle). The trans-diaxial conformer places them anti (180°).

-

Outcome: In polar solvents (biological media), the diequatorial (gauche) conformer is often favored due to both the gauche effect and the solvation of the resulting dipole.

-

Design Workflow

Use the following logic to select the correct substitution pattern for your target conformation.

Figure 1: Decision tree for selecting synthetic routes based on desired conformational outcome.

Protocol I: Stereoselective Synthesis of Fluorocyclohexanes

Objective: Synthesis of trans-4-fluorocyclohexyl derivative via Deoxofluorination.

Principle: Nucleophilic substitution of secondary alcohols using Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) proceeds via an

Materials

-

Substrate: cis-4-((tert-butoxycarbonyl)amino)cyclohexan-1-ol (1.0 eq).

-

Reagent: Deoxo-Fluor® (1.2 eq) [CAS: 202289-38-1]. Note: Deoxo-Fluor is thermally more stable than DAST but still generates HF.[6]

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous

.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the cis-alcohol substrate and dissolve in anhydrous DCM (0.1 M concentration). -

Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side-products (cyclohexenes).

-

Reagent Addition: Add Deoxo-Fluor® dropwise via syringe. The reaction is exothermic.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) slowly over 4 hours. Monitor by TLC (stain with Ninhydrin for amines).

-

Quenching (Safety Critical):

-

Cool back to 0 °C.

-

Slowly add sat.

. Caution: Vigorous evolution of

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc).

Validation: NMR Characterization

NMR is the definitive method to confirm the stereochemistry (Axial vs. Equatorial F).

| Feature | Axial Fluorine ( | Equatorial Fluorine ( |

| Precursor | Made from Equatorial Alcohol | Made from Axial Alcohol |

| H-F Coupling ( | ~48 Hz (Geminal) | ~48 Hz (Geminal) |

| Vicinal Coupling ( | Small ( | Large (~30-40 Hz) |

| Signal Width | Narrow multiplet ( | Wide multiplet ( |

Note: In a cyclohexane chair, an Axial Proton (

Application Note II: Physicochemical Modulation (pKa & LogD)

Fluorine is highly electronegative.[2][5][7] When placed

Why do this?

-

Permeability: Lowering pKa (e.g., from 10.5 to 8.5) increases the fraction of non-ionized drug at physiological pH (7.4), improving passive membrane permeability.

-

hERG Inhibition: High basicity is often correlated with hERG channel blocking (cardiotoxicity). Lowering pKa can mitigate this.[3]

Comparative Data: Effect of Fluorination on Cyclohexylamines

| Substituent (on Cyclohexylamine) | Approximate pKa of Amine | |

| Unsubstituted (H) | ~10.6 | Reference |

| 4-OH (Polar) | ~9.5 | -1.5 (More Hydrophilic) |

| 4-F (Equatorial) | ~9.3 | -0.2 (Slightly Hydrophilic) |

| 3,3-Difluoro | ~8.4 | +0.3 (More Lipophilic) |

Data synthesized from standard medicinal chemistry bioisostere tables (e.g., Meanwell, 2018).

Protocol II: Microsomal Stability Assay

Objective: Assess if fluorination successfully blocks metabolic soft spots.

Workflow Diagram

Figure 2: Workflow for assessing metabolic stability of fluorinated analogs.

Procedure

-

Incubation: Prepare a master mix of Liver Microsomes (human or rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add Test Compound (final conc. 1 µM) and pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).

-

Sampling: At timepoints

min, remove aliquots. -

Quenching: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) to pellet protein. Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

gives half-life:

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

-

Gillis, E. P., et al. (2015).[7] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The conformation of 1,2-difluoroethane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. Gauche effect - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Drug Design

Executive Summary & Strategic Value

In modern medicinal chemistry, the "Fluorine Effect" is a pivotal tool for optimizing lead compounds.[1][2] (1S)-2,2-difluorocyclohexan-1-amine hydrochloride is not merely a structural spacer; it is a functional bioisostere designed to modulate basicity (pKa) , lipophilicity (LogD) , and metabolic stability .[3][4]

Unlike its non-fluorinated counterpart (cyclohexylamine), this building block introduces a gem-difluoro motif adjacent to the amine.[3][4] This substitution exerts a profound electron-withdrawing inductive effect ($ -I $), significantly lowering the pKa of the amino group.[3][4] This modification is critical for:

-

improving oral bioavailability by increasing the fraction of neutral species at physiological pH.

-

enhancing CNS penetration by reducing the energetic penalty of desolvation.

-

blocking metabolic hotspots (specifically CYP450-mediated oxidation at the C2 position).[4]

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | (1S)-2,2-difluorocyclohexan-1-amine hydrochloride | |

| CAS Number | 1638744-12-3 | Specific to (1S) isomer |

| Molecular Formula | C₆H₁₁F₂N[3][4][5] · HCl | |

| Molecular Weight | 171.62 g/mol | |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Est.[4] pKa (Conjugate Acid) | ~7.3 – 7.8 | Significantly lower than cyclohexylamine (~10.[4]6) |

| Stereochemistry | (1S) | Enantiopure |

| Solubility | High in Water, MeOH, DMSO | Low in non-polar solvents (DCM, Hexane) |

Mechanistic Insight: The "Gauche Effect" & Conformation

To use this building block effectively, one must understand its conformational bias.[3] In 1,2-difluoroethane systems, the molecule prefers a gauche conformation due to hyperconjugation ($ \sigma_{C-H} \to \sigma^*_{C-F} $) and electrostatic stabilization.[3][4][6]

In (1S)-2,2-difluorocyclohexan-1-amine , the amine functionality at C1 and the fluorine atoms at C2 interact to lock the cyclohexane ring into a specific chair conformation.[3][4]

-

Protonated State (Ammonium): Strong electrostatic attraction exists between the positively charged $ -NH_3^+

F^{\delta-} $).[4] This favors a conformation where the ammonium group is equatorial, placing it gauche to the axial fluorine and anti to the equatorial fluorine, maximizing stability while minimizing 1,3-diaxial steric clashes.[3] -

Implication: When incorporated into a drug scaffold, this "conformational lock" reduces the entropic penalty of binding to a protein target, potentially improving potency ($ K_d $).[3]

Visualization: Strategic Decision Matrix

When should you deploy this building block?

Figure 1: Decision matrix for selecting (1S)-2,2-difluorocyclohexan-1-amine based on ADME/Tox and potency bottlenecks.

Application Protocol 1: Amide Coupling (Peptidomimetics)[2]

Challenge: The electron-withdrawing fluorines reduce the nucleophilicity of the amine nitrogen.[3] Standard coupling conditions (e.g., EDC/HOBt) may be sluggish.[4] Solution: Use high-reactivity coupling agents (HATU or T3P) and ensure complete liberation of the free base.[4]

Materials

-

Amine: (1S)-2,2-difluorocyclohexan-1-amine HCl (1.0 equiv)

-

Carboxylic Acid: Target scaffold (1.0 equiv)[4]

-

Coupling Agent: HATU (1.2 equiv)[4]

-

Base: DIPEA (3.0 - 4.0 equiv) – Excess required to neutralize HCl salt and drive equilibrium.[3][4]

-

Solvent: Anhydrous DMF or DMAc (Polar aprotic is preferred to solvate the salt).

Step-by-Step Procedure

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[4] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Why? Pre-activation prevents the slower-reacting fluorinated amine from competing inefficiently.[4]

-

-

Amine Addition: Add (1S)-2,2-difluorocyclohexan-1-amine HCl (1.0 equiv) directly to the reaction mixture.

-

Base Chase: Immediately add the remaining DIPEA (2.0 - 3.0 equiv).

-

Observation: The mixture may warm slightly. Ensure the pH is >8 (check with wet pH paper).

-

-

Reaction: Stir at RT for 4–16 hours.

-

Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove unreacted amine and DIPEA), then Sat. NaHCO₃, then Brine.[4]

Application Protocol 2: S_NAr Displacement

Context: Installing the chiral amine onto a heteroaromatic core (e.g., chloropyridine, chloropyrimidine).

Experimental Workflow

-

Setup: Charge a microwave vial with the Heteroaryl Chloride (1.0 equiv), (1S)-2,2-difluorocyclohexan-1-amine HCl (1.2 equiv), and Cs₂CO₃ (3.0 equiv).

-

Solvent: Suspend in DMSO or NMP (0.5 M).

-

Expert Tip: Avoid volatile solvents like THF if high temperature is needed.[4]

-

-

Conditions: Heat to 100°C - 120°C for 2–12 hours.

-

Microwave Option: 140°C for 30 mins is often effective.[4]

-

-

Validation:

Visualization: Synthesis Workflow

Figure 2: Parallel synthesis workflows for amide coupling and nucleophilic aromatic substitution.

Handling, Stability, and Safety

-

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[3] Store in a desiccator at 2–8°C. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

-

Stability: The C-F bonds are chemically inert under standard acidic/basic workup conditions. They are stable to hydrogenation (Pd/C), enabling benzyl deprotection elsewhere in the molecule without defluorination.

-

Safety:

References

-

Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[3][4] Link

-

O'Hagan, D. (2008).[4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[3][4] Link

-

Gillis, E. P., et al. (2015).[4] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[3][4] Link[4]

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3][4] Link[4]

-

PubChem Compound Summary. (2023). (S)-2,2-Difluorocyclohexanamine hydrochloride.[3][4][11] National Library of Medicine.[4] Link[4]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 675112-70-6: Cyclohexanamine, 4,4-difluoro-, hydrochlo… [cymitquimica.com]

- 4. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Difluoro-cyclohexane | C6H10F2 | CID 10176133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2,2-Difluorocyclohexan-1-ol | C6H10F2O | CID 69303179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. 1638744-12-3|(S)-2,2-Difluorocyclohexanamine hydrochloride|BLD Pharm [bldpharm.com]

Application Note: (1S)-2,2-Difluorocyclohexan-1-amine Hydrochloride in Asymmetric Catalysis

Executive Summary: The "Fluorine Effect" in Catalysis

(1S)-2,2-Difluorocyclohexan-1-amine hydrochloride represents a specialized class of "tuned" chiral amines where the strategic introduction of geminal fluorine atoms fundamentally alters the electronic and steric profile of the cyclohexyl scaffold. Unlike standard chiral amines (e.g., cyclohexanediamine), this molecule leverages the gauche effect and pKa modulation to offer unique reactivity profiles in asymmetric synthesis.

Key Advantages:

-

pKa Modulation: The electron-withdrawing

-fluorines lower the pKa of the conjugate acid from ~10.6 (cyclohexylamine) to ~7.3 . This dramatically accelerates enamine formation and hydrolysis steps in catalytic cycles [1].[1] -

Conformational Locking: The gauche preference between the ammonium/amine nitrogen and the vicinal fluorines restricts conformational freedom, enhancing stereoselectivity in transition states [2].

-

Bifunctional Potential: The C-F bond can act as a weak hydrogen bond acceptor, providing secondary interactions in thiourea or squaramide catalysts derived from this scaffold.

Technical Profile & Mechanism

Electronic & Conformational Tuning

The utility of (1S)-2,2-difluorocyclohexan-1-amine stems from the interplay between the amine and the adjacent difluoromethylene group.

| Feature | Standard Cyclohexylamine | (1S)-2,2-Difluorocyclohexan-1-amine | Impact on Catalysis |

| Basicity (pKa of | ~10.6 | ~7.3 | Reduced basicity minimizes catalyst inhibition by acidic co-catalysts; facilitates faster turnover in enamine cycles.[1] |

| Conformation | Flexible Chair | Locked Chair | The gauche effect (N-C-C-F) stabilizes specific chair conformers, creating a rigid chiral pocket.[1] |

| Electronic Nature | Nucleophilic | Less Nucleophilic / More Electrophilic (Ammonium) | Modulates the LUMO energy of iminium intermediates.[1] |

Mechanistic Pathway: Enamine Activation

In primary amine catalysis (e.g., Robinson Annulation, Michael Addition), the catalyst reacts with a ketone to form an enamine. The reduced basicity of the 2,2-difluoro analog shifts the equilibrium, preventing the "parasitic" sequestration of the catalyst as a stable salt, a common issue with more basic amines.

Figure 1: Catalytic cycle highlighting the acceleration of proton transfer steps due to the inductive effect of the

Experimental Protocols

Protocol A: Preparation of the Free Base (Essential Precursor)

The commercial hydrochloride salt is stable but catalytically inactive until neutralized. The free amine is volatile and sensitive to CO2 (carbamate formation).[1]

Reagents:

-

(1S)-2,2-difluorocyclohexan-1-amine HCl (1.0 eq)[2]

-

Dichloromethane (DCM) or Diethyl Ether[1]

-

1M NaOH or Saturated NaHCO3

Step-by-Step:

-

Suspension: Suspend the HCl salt in DCM (0.1 M concentration).

-

Neutralization: Add 1M NaOH (1.2 eq) and stir vigorously for 10 minutes at 0°C. Note: Use NaHCO3 if downstream applications are base-sensitive.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.[1]

-

Drying: Dry combined organics over anhydrous Na2SO4.

-

Isolation: Carefully concentrate under reduced pressure (cold bath, >200 mbar) to avoid evaporating the volatile free amine.[1]

-

Storage: Use immediately or store as a 0.5 M solution in THF/DCM at -20°C under Argon.

Protocol B: Screening in Asymmetric Michael Addition

This protocol evaluates the amine as a primary organocatalyst for the addition of ketones to nitroolefins [3].

Reagents:

-

Cyclohexanone (2.0 eq)[1]

-

Catalyst: (1S)-2,2-difluorocyclohexan-1-amine (20 mol%)

-

Co-catalyst: Benzoic acid (20 mol%)[1]

-

Solvent: Toluene or DCM

Workflow:

-

Charge: In a 1-dram vial, combine the Catalyst (free base solution from Protocol A) and Benzoic Acid .

-

Substrate Addition: Add Solvent (0.5 M wrt nitrostyrene) followed by Cyclohexanone .[1] Stir for 5 mins to form the enamine intermediate.

-

Reaction: Add trans-β-Nitrostyrene . Stir at Room Temperature (or 0°C for higher ee) for 24-48 hours.

-

Quench: Add 1N HCl (1 mL) and stir for 10 mins to hydrolyze the imine intermediate.

-

Analysis: Extract with EtOAc. Analyze the organic phase via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).[1]

-

Expected Outcome: The (1S) configuration typically directs the Re-face attack, but this should be experimentally verified against a racemate.

-

Protocol C: Synthesis of Bifunctional Thiourea Catalyst

The most powerful application of this scaffold is as a chiral building block for bifunctional thioureas (Takemoto/Schreiner type) [4].

Target: N-((1S)-2,2-difluorocyclohexyl)-N'- (3,5-bis(trifluoromethyl)phenyl)thiourea.[1]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Argon.

-

Reactants: Add (1S)-2,2-difluorocyclohexan-1-amine (1.0 eq, free base in THF) and 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq).

-

Reaction: Stir at Room Temperature for 4-12 hours. Monitor by TLC (disappearance of isothiocyanate).[1]

-

Workup: Concentrate the reaction mixture directly.

-

Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).

-

Validation: 19F NMR will show distinct signals for the CF3 groups and the gem-difluoro motif (typically -90 to -110 ppm for CF2).

-

Strategic Development Workflow

Use this flowchart to determine the optimal application of the scaffold in your project.

Figure 2: Decision matrix for utilizing the fluorinated amine scaffold.

References

-

pKa and Fluorine Effect

-

Conformational Control (Gauche Effect)

-

Primary Amine Organocatalysis

-

Thiourea Catalyst Synthesis

-

Commercial Availability & Safety

Sources

Advanced Synthetic Protocols for Fluorinated Nucleosides: Amine-Mediated Pathways

Abstract

Fluorinated nucleosides represent a cornerstone of modern antiviral and antineoplastic pharmacotherapy, exemplified by blockbuster drugs such as Sofosbuvir (HCV), Gemcitabine (Pancreatic Cancer), and Fludarabine (Leukemia). The introduction of fluorine into the nucleoside scaffold alters pKa, lipophilicity, and metabolic stability while mimicking the steric profile of hydroxyl groups or hydrogen atoms.

This guide details two distinct synthetic strategies utilizing "amine precursors":

-

Amine-Based Reagents: The use of diethylaminosulfur trifluoride (DAST) and related aminosulfuranes to effect nucleophilic fluorination of sugar hydroxyls.[1]

-

Amine Substrates (Deaminative Fluorination): The direct conversion of exocyclic amino groups (e.g., on the purine base) to fluorine atoms via diazonium intermediates (Sandmeyer-type reaction).

Section 1: Nucleophilic Fluorination via Amine-Sulfur Reagents

Target: Conversion of Sugar Hydroxyls (

The most prevalent method for introducing fluorine at the 2' or 3' sugar position involves Diethylaminosulfur trifluoride (DAST) or its thermally stable analog, Deoxo-Fluor . These reagents are technically "amines" (dialkylaminosulfur derivatives) that act as precursors to the reactive fluorinating species.

Mechanistic Pathway

The reaction proceeds via the formation of an activated alkoxyaminosulfur difluoride intermediate. The subsequent step involves nucleophilic attack by the fluoride ion.[1][2]

-

Stereochemistry: Typically proceeds with inversion of configuration (SN2) at secondary carbons.

-

Side Reactions: Elimination (to form olefins) is the primary competing pathway.

Figure 1: Mechanistic pathway of DAST-mediated fluorination showing the activation and displacement steps.

Detailed Protocol: 2'-Fluorination of Arabinonucleosides

Objective: Synthesis of 2'-deoxy-2'-fluorouridine derivatives (Sofosbuvir intermediate analogs).

Reagents:

-

Substrate: 1-((2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione (Protected Arabinouridine).

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve the 3',5'-protected nucleoside (1.0 eq, e.g., 3',5'-O-TIPDS-arabinouridine) in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature suppresses elimination side-products.

-

Addition: Add DAST (4.0 eq) dropwise via syringe over 15 minutes. Do not allow the temperature to rise above -60 °C during addition.

-

Reaction:

-

Stir at -78 °C for 1 hour.

-

Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

-

-

Quenching (Safety Critical):

-

Cool the mixture back to 0 °C.

-

Pour the reaction mixture slowly into a vigorously stirring saturated NaHCO₃ solution. Note: Never add water directly to DAST; always add the reaction stream to the aqueous base to neutralize HF evolution.

-

-

Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Data Summary: Reagent Comparison

| Reagent | Thermal Stability | Reactivity Profile | Primary Byproduct |

| DAST | Low (Explosive >90°C) | High; Standard for 2° alcohols | Elimination (Olefins) |

| Deoxo-Fluor | Moderate | Similar to DAST; less fuming | Elimination |